molecular formula C15H16N2O3S B432336 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 757217-54-2

2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B432336
CAS No.: 757217-54-2
M. Wt: 304.4g/mol
InChI Key: VUCOUNLBXVTVMW-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of sulfonylacetamides This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position, a phenylmethyl group attached to the sulfonyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 6-methyl-2-pyridine, is synthesized through a series of reactions involving the methylation of pyridine.

    Sulfonylation: The pyridine derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the pyridine ring.

    Acetamide Formation: The sulfonylated pyridine derivative is then reacted with an acetamide precursor, such as acetic anhydride, under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonylacetamides depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide can be compared with other sulfonylacetamides, such as:

    N-(2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide: Lacks the methyl group at the 6-position of the pyridine ring.

    N-(6-methyl-2-pyridinyl)-2-(methylsulfonyl)acetamide: Has a methylsulfonyl group instead of a phenylmethylsulfonyl group.

    N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylpropionamide: Contains a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-benzylsulfonyl-N-(6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)11-21(19,20)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCOUNLBXVTVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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